molecular formula C26H20ClN3OS B2364528 3-benzyl-2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034490-34-9

3-benzyl-2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2364528
CAS No.: 2034490-34-9
M. Wt: 457.98
InChI Key: KMTOCKJLPRPYSY-UHFFFAOYSA-N
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Description

“3-benzyl-2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a complex organic compound. It belongs to the class of thioxopyrimidines, which are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The introduction of the thiol group is a less known direction of chemical modification, providing additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Anti-inflammatory Properties : Various pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Compounds with modifications on the pyrimidine ring have shown significant activity against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Mittal et al., 2011; Tolba et al., 2018).

  • Nonlinear Optical (NLO) Properties : The study of thiopyrimidine derivatives, including those with modifications similar to the compound , has revealed significant NLO properties. These findings suggest applications in medicine and nonlinear optics fields, highlighting the potential of pyrimidine derivatives in optoelectronic and high-technology applications (Hussain et al., 2020).

  • Synthesis Methods : Research on the synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their structural characterization provides valuable methodologies for creating compounds with specific biological or physical properties. These synthesis techniques contribute to the broader field of medicinal chemistry by offering new routes for the creation of therapeutic agents (Bommeraa et al., 2019).

Properties

IUPAC Name

3-benzyl-2-[(3-chlorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3OS/c27-21-13-7-10-19(14-21)17-32-26-29-23-22(20-11-5-2-6-12-20)15-28-24(23)25(31)30(26)16-18-8-3-1-4-9-18/h1-15,28H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTOCKJLPRPYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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